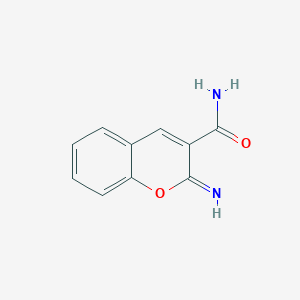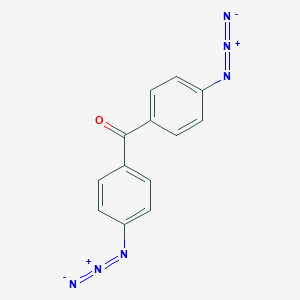
Bis(4-azidophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-azidophenyl)methanone, also known as BAM, is a chemical compound that has gained significant interest in scientific research due to its unique properties. BAM is a highly reactive compound that contains two azide groups and a ketone functional group. This compound has been used in a variety of applications, including as a cross-linking agent in polymer chemistry and as a photoaffinity label in biochemistry.
作用機序
The mechanism of action of Bis(4-azidophenyl)methanone is based on its ability to form covalent bonds with proteins and nucleic acids upon exposure to UV light. The azide groups in Bis(4-azidophenyl)methanone are highly reactive and can undergo a photochemical reaction upon exposure to UV light, resulting in the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby proteins or nucleic acids to form a covalent bond, resulting in cross-linking.
生化学的および生理学的効果
Bis(4-azidophenyl)methanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that Bis(4-azidophenyl)methanone can cross-link proteins and nucleic acids, resulting in changes in protein structure and function. In vivo studies have shown that Bis(4-azidophenyl)methanone can be used to label specific proteins in cells and tissues, allowing for their identification and characterization.
実験室実験の利点と制限
One of the main advantages of Bis(4-azidophenyl)methanone is its ability to selectively cross-link proteins and nucleic acids. This allows for the identification and characterization of specific proteins and their interactions in complex biological systems. However, the use of Bis(4-azidophenyl)methanone also has limitations, including its potential toxicity and the need for careful control of reaction conditions and purification steps to ensure high yields and purity.
将来の方向性
There are several future directions for research involving Bis(4-azidophenyl)methanone. One potential area of research is the development of new methods for the synthesis and purification of Bis(4-azidophenyl)methanone. Another area of research is the application of Bis(4-azidophenyl)methanone in the study of protein-protein interactions and protein-DNA interactions. Additionally, the use of Bis(4-azidophenyl)methanone in the development of new materials with improved mechanical properties is an area of interest. Finally, the potential use of Bis(4-azidophenyl)methanone in medical applications, such as targeted drug delivery, is an area of ongoing research.
合成法
The synthesis of Bis(4-azidophenyl)methanone can be achieved through a multistep process that involves the reaction of 4-aminobenzonitrile with sodium azide and dimethylformamide. The resulting product is then subjected to a series of reactions, including acylation, reduction, and oxidation, to produce Bis(4-azidophenyl)methanone. The synthesis of Bis(4-azidophenyl)methanone is a complex process that requires careful control of reaction conditions and purification steps to ensure high yields and purity.
科学的研究の応用
Bis(4-azidophenyl)methanone has been widely used in scientific research due to its ability to cross-link proteins and nucleic acids. This compound has been used as a photoaffinity label to study protein-protein interactions and protein-DNA interactions. Bis(4-azidophenyl)methanone has also been used as a cross-linking agent in polymer chemistry to improve the mechanical properties of materials.
特性
CAS番号 |
17303-16-1 |
|---|---|
製品名 |
Bis(4-azidophenyl)methanone |
分子式 |
C13H8N6O |
分子量 |
264.24 g/mol |
IUPAC名 |
bis(4-azidophenyl)methanone |
InChI |
InChI=1S/C13H8N6O/c14-18-16-11-5-1-9(2-6-11)13(20)10-3-7-12(8-4-10)17-19-15/h1-8H |
InChIキー |
CHFBCXOSLARLKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N=[N+]=[N-])N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




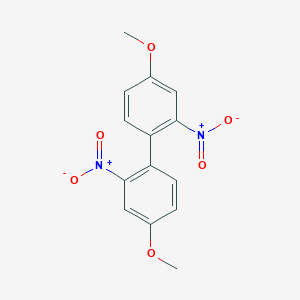
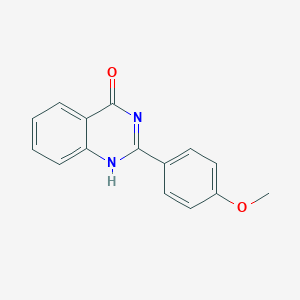
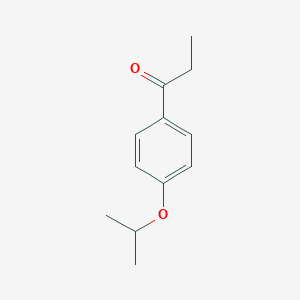
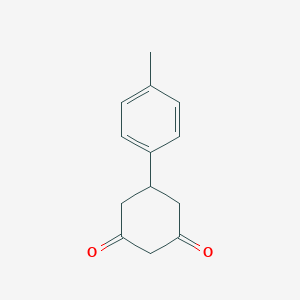
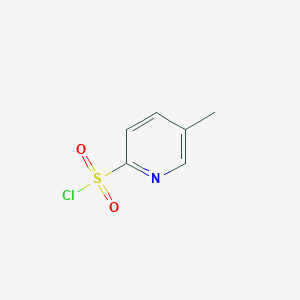
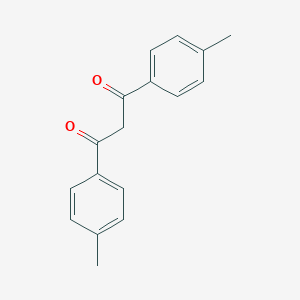
![Ethyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B182761.png)
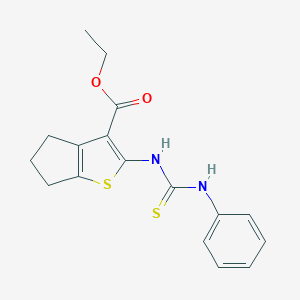
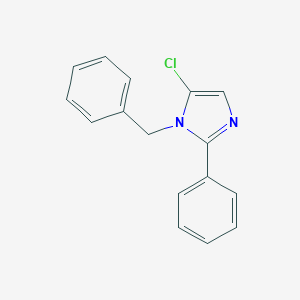
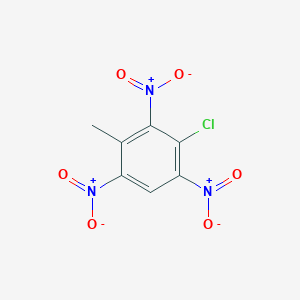
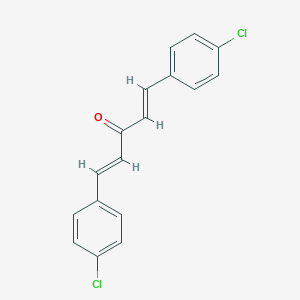
![5-o-Tolyloxymethyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182770.png)
